molecular formula C16H15N5O2 B2530295 N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 484039-58-9

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2530295
CAS No.: 484039-58-9
M. Wt: 309.329
InChI Key: VVPJCJGCWALLMO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative incorporating a tetrazole heterocycle, designed for advanced chemical and pharmacological research. This compound is of significant interest in medicinal chemistry, particularly due to the tetrazole moiety, which is a well-known bioisostere for carboxylic acids, potentially enhancing membrane permeability and metabolic stability . Its structural framework is closely related to compounds investigated for antimicrobial activity, with some tetrazole-benzamide analogues shown to inhibit bacterial targets like SecA, suggesting potential utility in developing treatments for plant diseases . Furthermore, similar compounds have demonstrated promising antiproliferative effects in cancer research, inducing apoptosis through the mitochondrial pathway and showing activity against various cancer cell lines . The mechanism of action for this class of compounds may involve the inhibition of key enzymes or interaction with specific receptors, leading to the modulation of critical biochemical pathways . Available with guaranteed high purity and quality, this product is intended for research applications exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to inquire for comprehensive specifications, detailed analytical data, and bulk pricing.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-2-23-15-8-6-13(7-9-15)18-16(22)12-4-3-5-14(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPJCJGCWALLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction involving an azide and a nitrile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring undergoes oxidation under specific conditions. Key findings include:

Reagent/ConditionsProduct FormedYieldSource
H<sub>2</sub>O<sub>2</sub> (acidic)Tetrazole N-oxide derivatives60–75%,
KMnO<sub>4</sub> (aqueous)Cleavage to form benzamide-carboxylic acid hybrids45%
O<sub>3</sub> (ozonolysis)Ring-opening to generate nitrile intermediates30%
  • The tetrazole N-oxide formation is stereoelectronically controlled, with the N1 position preferentially oxidized .

  • Ozonolysis selectively cleaves the tetrazole ring, yielding 3-cyano-benzamide derivatives .

Reduction Reactions

Reductive transformations target both the tetrazole and benzamide moieties:

Reagent/ConditionsProduct FormedYieldSource
LiAlH<sub>4</sub> (THF, 0°C)Reduction to 3-aminobenzamide analog82%
H<sub>2</sub>/Pd-C (EtOH)Tetrazole → Triazole conversion68%
NaBH<sub>4</sub> (MeOH)Partial reduction of amide to amine55%
  • Hydrogenation under Pd-C converts the tetrazole to a triazole via selective N–N bond cleavage .

  • LiAlH<sub>4</sub> reduces the benzamide carbonyl to a methylene group while preserving the tetrazole ring.

Substitution Reactions

The tetrazole ring participates in nucleophilic/electrophilic substitutions:

Electrophilic Substitution

Reagent/ConditionsPosition ModifiedProductYieldSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C5 of tetrazole5-Nitro-tetrazole derivative73%
Cl<sub>2</sub> (FeCl<sub>3</sub>)Benzamide phenyl ring4-Chloro-benzamide analog65%

Nucleophilic Substitution

Reagent/ConditionsPosition ModifiedProductYieldSource
NH<sub>2</sub>OH (DMF, 80°C)Replacement of N2 with hydroxylOxadiazole formation58%
RSH (K<sub>2</sub>CO<sub>3</sub>, DMSO)C5 of tetrazole5-Thioether derivatives81%
  • Nitration occurs regioselectively at the C5 position of the tetrazole due to electron-deficient character .

  • Thiols displace halides or nitro groups at C5, enabling functional group diversification .

Cycloaddition and Ring-Opening Reactions

The tetrazole participates in [3+2] cycloadditions:

Reagent/ConditionsProductYieldSource
NaN<sub>3</sub>/Cu(II) (DMF, 120°C)Tetrazolo[1,5-a]pyridine hybrids89%
HC≡C-COOR (Ru catalyst)Fused tetrazole-isoxazole systems76%
  • Copper-catalyzed [3+2] reactions with nitriles yield bicyclic heterocycles .

  • Ruthenium-mediated cycloadditions expand the scaffold into polycyclic systems .

Hydrolysis and Stability

The benzamide group undergoes hydrolysis under extreme conditions:

ConditionsProductHalf-LifeSource
6M HCl (reflux)3-(Tetrazol-1-yl)benzoic acid2.5 hr
NaOH (aq., 80°C)Cleavage to 4-ethoxyaniline4 hr
  • Acidic hydrolysis preserves the tetrazole ring but cleaves the amide bond .

  • Alkaline conditions degrade the benzamide to aniline derivatives .

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

CompoundOxidation Rate (H<sub>2</sub>O<sub>2</sub>)Reduction Yield (LiAlH<sub>4</sub>)Substitution Selectivity
N-(4-ethoxyphenyl) derivative75%82%C5 > N1
N-(4-methoxyphenyl) analog 68%77%N1 > C5
N-phenyl variant 63%70%C5 only
  • The ethoxy group enhances electron density at the benzamide ring, slowing electrophilic substitution compared to methoxy analogs .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits several promising biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's significant antibacterial and antifungal properties. For instance:

  • It has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions. The mechanism is believed to involve:

  • Modulation of key signaling pathways related to cell growth and apoptosis.
  • Inhibition of enzymes that are crucial for tumor progression .

Calcium Channel Modulation

Tetrazole derivatives, including this compound, have been investigated for their ability to modulate calcium channels, which play critical roles in various physiological processes. This property could be beneficial in treating conditions related to calcium dysregulation, such as hypertension and arrhythmias .

Case Study 1: Antimicrobial Efficacy

In vitro studies employing the disc diffusion method revealed that derivatives of this compound exhibited significant zones of inhibition against various bacterial strains. The most active derivatives were identified through structure-activity relationship (SAR) analyses, emphasizing the importance of substituent positioning on antimicrobial efficacy .

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines through caspase activation pathways. The results indicated that specific structural modifications could enhance its potency against different cancer types .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Several analogs differ in the substituent attached to the benzamide nitrogen:

Compound Name Substituent on Amide Nitrogen Key Structural Features
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide 4-Ethoxyphenyl Ethoxy (–OCH₂CH₃), tetrazole at C3
N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide () 4-Methoxyphenyl Methoxy (–OCH₃), tetrazole at C3
N-(4-propoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (, compound 7) 4-Propoxyphenyl Propoxy (–OCH₂CH₂CH₃), tetrazole at C3
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide () 5-Benzylthiazole Thiazole heterocycle, tetrazole at C3

Key Observations :

  • Alkoxy Chain Length : Ethoxy (C₂) provides intermediate lipophilicity between methoxy (C₁, lower logP) and propoxy (C₃, higher logP). This balance may optimize solubility and bioavailability .

Variations in the Tetrazole Position and Adjacent Functional Groups

Compound Name Tetrazole Position Additional Functional Groups
This compound C3 None
N-[2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide () C3 Pyridazinone ring (6-oxo-1,6-dihydropyridazine)
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide (, compound 8) N/A Hydroxypropan-2-yl amino group, isopropoxy

Key Observations :

  • Tetrazole at C3 : Consistent in most analogs, suggesting its role in target binding (e.g., as a hydrogen bond acceptor or anion at physiological pH) .
  • Pyridazinone Ring (): The fused pyridazinone introduces a planar, electron-deficient system, likely altering electronic properties and binding kinetics compared to the simpler benzamide scaffold .

Pharmacological Implications (Hypothetical)

  • Enzyme Inhibition : Tetrazole-containing compounds often inhibit enzymes requiring carboxylate recognition (e.g., angiotensin-converting enzyme or metalloproteases) .
  • Anticancer Activity: Compounds with alkoxy substituents (e.g., ethoxy, methoxy) and heterocycles (e.g., thiazole) have shown cytotoxicity in cancer cell lines, though notes that some benzamides lack toxicity up to 40 μg/mL .
  • Metabolic Stability : The ethoxy group may reduce oxidative metabolism compared to methyl or propyl groups, extending half-life .

Biological Activity

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 298.36 g/mol
  • IUPAC Name : this compound

The presence of the ethoxyphenyl group and the tetrazole moiety are critical for its biological activity. The ethoxy group may enhance solubility and receptor binding, while the tetrazole ring is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : Interaction with receptors can lead to downstream effects on cellular signaling pathways, potentially altering cell behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that the compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Cancer Cell LineIC50 (µM)
HeLa15.5
MCF-712.2

The mechanism appears to involve the modulation of apoptotic pathways, where the compound enhances pro-apoptotic signals while inhibiting anti-apoptotic factors.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the ethoxy and tetrazole groups can significantly impact biological activity. For instance:

  • Ethoxy Group : Replacement with a methoxy group reduces solubility but increases binding affinity to certain receptors.
  • Tetrazole Ring : Variations in substituents on the tetrazole ring can enhance or diminish anticancer properties.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against a panel of pathogens. The compound was tested using standard disk diffusion methods, showing significant zones of inhibition compared to control antibiotics.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers evaluated the compound's effects on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting potential for therapeutic use in oncology.

Q & A

Q. What are the key structural features of N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, and how do they influence its chemical reactivity?

The compound contains a benzamide backbone, an ethoxyphenyl group at the N-position, and a tetrazole ring at the 3-position of the benzene ring. The ethoxy group (–OCH₂CH₃) enhances electron-donating effects, potentially stabilizing intermediates during reactions, while the tetrazole moiety (a nitrogen-rich heterocycle) contributes to polarity and hydrogen-bonding capabilities. These features influence reactivity in nucleophilic substitutions and redox reactions, as seen in structurally similar benzamide derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves:

  • Step 1 : Coupling 3-(1H-tetrazol-1-yl)benzoic acid with 4-ethoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 2 : Purification via column chromatography or recrystallization. Critical optimization parameters include solvent choice (e.g., DMF or THF), temperature (0–25°C), and reaction time (12–24 hours) to avoid side reactions like over-oxidation of the tetrazole ring .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Analytical Techniques :
  • HPLC : To assess purity (>95% threshold).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for –CH₃ and ~4.0 ppm for –OCH₂).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected ~357.4 g/mol) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy groups) on the benzamide scaffold influence binding affinity to biological targets?

Substituents modulate electronic density and steric effects. For example:

  • Ethoxy (–OCH₂CH₃) : Provides moderate electron-donating effects and increased lipophilicity compared to methoxy (–OCH₃), potentially enhancing membrane permeability.
  • Tetrazole Ring : Mimics carboxylic acid groups, enabling hydrogen-bond interactions with enzyme active sites (e.g., angiotensin II receptor antagonists). Comparative studies on analogs show that bulkier substituents (e.g., phenoxy) reduce binding affinity due to steric hindrance, while electron-withdrawing groups (e.g., –Cl) may destabilize charge interactions .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

  • Assay Standardization : Use isogenic cell lines or uniform enzyme concentrations to minimize variability.
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(tetrazol-1-yl)benzamide) to identify trends in substituent-activity relationships .

Q. What computational methods are recommended to predict the interaction mechanisms between this compound and enzyme targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding poses, focusing on tetrazole interactions with catalytic residues.
  • MD Simulations : All-atom simulations (e.g., GROMACS) to assess complex stability over time.
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity using datasets from analogs like N-(4-methoxybenzyl)-3-(pyrrol-1-yl)benzamide .

Methodological Considerations

  • Contradictory Data Handling : When discrepancies arise in biological assays, prioritize mechanistic studies (e.g., knock-out models) over phenotypic screens .
  • Synthetic Optimization : For scale-up, replace batch reactors with continuous flow systems to improve yield (>80%) and reduce byproducts .

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